molecular formula C20H13N3OS2 B2725157 N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1H-indole-3-carboxamide CAS No. 1210210-24-4

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1H-indole-3-carboxamide

Cat. No.: B2725157
CAS No.: 1210210-24-4
M. Wt: 375.46
InChI Key: LUKJYOPCKAOSMQ-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1H-indole-3-carboxamide is a complex organic compound that features a unique structure combining benzo[d]thiazole, thiophene, and indole moieties. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1H-indole-3-carboxamide typically involves multi-step reactions. One common route starts with the preparation of the benzo[d]thiazole and thiophene intermediates. These intermediates are then coupled with an indole derivative through amide bond formation. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous solvents like dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1H-indole-3-carboxamide stands out due to its unique combination of benzo[d]thiazole, thiophene, and indole moieties.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3OS2/c24-18(14-11-21-15-6-2-1-5-12(14)15)23-19-13(9-10-25-19)20-22-16-7-3-4-8-17(16)26-20/h1-11,21H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKJYOPCKAOSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=C(C=CS3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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